6-(4-Fluorophenyl)pyridazin-3-amine
Beschreibung
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHAHXRMFFNTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452546 | |
| Record name | 3-Amino-6-(4-fluorophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105538-07-6 | |
| Record name | 3-Amino-6-(4-fluorophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of 6-(4-Fluorophenyl)pyridazin-3-amine
Foreword: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets. Its unique electronic properties and capacity for hydrogen bonding make it an ideal framework for the design of novel therapeutic agents. Within this class, 6-arylpyridazin-3-amine derivatives have emerged as particularly valuable, serving as key intermediates and core structures in the development of kinase inhibitors, receptor modulators, and other targeted therapies. This guide provides a comprehensive overview of a specific, high-value derivative, 6-(4-fluorophenyl)pyridazin-3-amine, focusing on its strategic synthesis, characterization, and pharmacological relevance for researchers and professionals in drug development.
Strategic Approach to Synthesis: Retrosynthetic Analysis
The most logical and industrially scalable approach to constructing 6-(4-fluorophenyl)pyridazin-3-amine involves a carbon-carbon bond formation as the key step. A retrosynthetic analysis reveals that a palladium-catalyzed cross-coupling reaction is the most efficient strategy. The target molecule can be disconnected at the C-C bond between the pyridazine ring and the fluorophenyl group, leading back to two readily accessible starting materials: a halogenated aminopyridazine and a fluorophenylboronic acid.
Caption: Retrosynthetic analysis of the target compound.
This disconnection points directly to the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability, functional group tolerance, and high yields in forming biaryl linkages.[1]
Core Synthesis Protocol: The Suzuki-Miyaura Cross-Coupling
The synthesis of 3-amino-6-arylpyridazines via Suzuki cross-coupling is a well-established and efficient one-step method, circumventing more lengthy classical syntheses.[1] This protocol provides a robust and scalable pathway to the target compound.
Causality of Component Selection
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The choice of a palladium(0) catalyst is central to the reaction's success. It readily undergoes oxidative addition with the aryl halide (3-amino-6-chloropyridazine), initiating the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is often selected for its commercial availability and proven efficacy.[2]
-
Base (e.g., Na₂CO₃, Cs₂CO₃): A base is crucial for the transmetalation step. It activates the organoboron compound, forming a more nucleophilic borate species that facilitates the transfer of the aryl group to the palladium center. Cesium carbonate is often used for challenging couplings due to its higher solubility and basicity.[2]
-
Solvent System (e.g., Dioxane/Water, DME): A mixed solvent system is typically employed to dissolve both the organic substrates and the inorganic base, ensuring a homogeneous reaction mixture and facilitating efficient catalysis.[2]
-
Inert Atmosphere (Nitrogen/Argon): The active Pd(0) catalyst is sensitive to oxidation. Conducting the reaction under an inert atmosphere is a self-validating step that prevents catalyst degradation and the formation of undesirable homocoupling byproducts.[3]
Detailed Experimental Workflow
The following protocol outlines a standard laboratory-scale synthesis.
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stirrer, add 3-amino-6-chloropyridazine (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water.
-
Inerting: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-amino-6-chloropyridazine is fully consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle involving the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-amino-6-chloropyridazine to form a Pd(II) complex.
-
Transmetalation: The (4-fluorophenyl)boronic acid, activated by the base, transfers its fluorophenyl group to the Pd(II) center, displacing the chloride.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Synthesis of Starting Material: 3-Amino-6-chloropyridazine
For a fully comprehensive guide, the synthesis of the key starting material is also relevant. 3-Amino-6-chloropyridazine is readily prepared from the commercially available 3,6-dichloropyridazine.
-
Reaction: Nucleophilic aromatic substitution of one chlorine atom with ammonia.
-
Conditions: The reaction is typically performed by heating 3,6-dichloropyridazine with aqueous ammonia in a sealed vessel at elevated temperatures (e.g., 100-180 °C).[3][4] The pressure generated drives the reaction to completion.
-
Selectivity: The reaction is generally selective for monosubstitution, as the introduction of the electron-donating amino group deactivates the ring towards further nucleophilic attack.
| Parameter | Value | Reference |
| Starting Material | 3,6-Dichloropyridazine | [4] |
| Reagent | Aqueous Ammonia | [4] |
| Temperature | 100-180 °C | [3][4] |
| Product | 3-Amino-6-chloropyridazine | [5] |
| Yield | High | [4] |
Product Characterization and Quality Control
Confirming the identity and purity of the final compound is a critical, self-validating step. Standard analytical techniques are employed.
| Technique | Expected Result for 6-(4-Fluorophenyl)pyridazin-3-amine |
| ¹H NMR | Aromatic protons on the pyridazine and fluorophenyl rings will appear as distinct multiplets in the downfield region (typically 7.0-8.5 ppm). The amine (-NH₂) protons will appear as a broad singlet. |
| ¹³C NMR | Signals corresponding to all 10 unique carbon atoms. The carbon attached to fluorine will show a characteristic large coupling constant (¹JC-F). |
| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
| Purity (HPLC) | A single major peak, typically >95% purity, is required for use in drug development workflows. |
Pharmacological Significance and Potential Applications
The 6-(4-fluorophenyl)pyridazin-3-amine scaffold is of significant interest due to its presence in molecules targeting key pathways in human disease, particularly in oncology and inflammation. The 4-fluorophenyl moiety is a common bioisostere for a phenyl group, often introduced to block metabolic oxidation at the para-position and to potentially enhance binding affinity through favorable electronic interactions.
Caption: Relationship between the core scaffold and therapeutic areas.
-
Kinase Inhibition: Many pyridazine derivatives are potent inhibitors of protein kinases. For example, related structures have shown activity against p38 MAP kinase, a key regulator of inflammatory cytokine production, and FLT3, a kinase often mutated in acute myeloid leukemia (AML).[6][7]
-
FABP4 Inhibition: Derivatives of the pyridazinone class (closely related to aminopyridazines) have been investigated as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target for metabolic diseases.[8]
-
GABA Receptor Antagonism: Certain 6-arylpyridazin-3-amines have been identified as GABA-A receptor antagonists, indicating potential applications in neuroscience.[9]
The title compound serves as a crucial starting point or fragment for the elaboration into more complex and potent drug candidates targeting these and other proteins.
Safety and Handling
The primary starting material, 3-amino-6-chloropyridazine, is classified as an irritant that is harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
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Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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6-Amino-3-chloropyridazine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Crocetti, L., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. Retrieved January 23, 2026, from [Link]
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2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2018). MDPI. Retrieved January 23, 2026, from [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]
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Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. (2023). Drug Development Research. Retrieved January 23, 2026, from [Link]
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Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (n.d.). Scielo. Retrieved January 23, 2026, from [Link]
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- Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as... (2023).
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing.
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Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]
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pyridazin-3-amine hydrochloride. (n.d.). ChemBK. Retrieved January 23, 2026, from [Link]
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Spectroscopic Characterization of 6-(4-Fluorophenyl)pyridazin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragments for 6-(4-Fluorophenyl)pyridazin-3-amine. These predictions are derived from established principles of NMR and MS, and by comparative analysis of related arylpyridazine derivatives found in the literature.[4][5]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 6.5 - 7.0 | Broad Singlet | - |
| H-4 | 7.0 - 7.2 | Doublet | 9.0 - 9.5 |
| H-5 | 7.8 - 8.0 | Doublet | 9.0 - 9.5 |
| H-2', H-6' | 8.0 - 8.2 | Multiplet | - |
| H-3', H-5' | 7.3 - 7.5 | Multiplet | - |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-3 | 160 - 162 |
| C-4 | 115 - 117 |
| C-5 | 128 - 130 |
| C-6 | 150 - 152 |
| C-1' | 130 - 132 |
| C-2', C-6' | 129 - 131 (d, JC-F ≈ 8-9 Hz) |
| C-3', C-5' | 115 - 117 (d, JC-F ≈ 21-22 Hz) |
| C-4' | 162 - 164 (d, JC-F ≈ 245-250 Hz) |
Causality Behind Predicted Chemical Shifts
The predicted chemical shifts are based on the electronic environment of each nucleus. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring deshields the adjacent protons and carbons, resulting in higher chemical shifts (downfield).[6] The amino group (-NH₂) is electron-donating, which shields the protons on the pyridazine ring to some extent. In the 4-fluorophenyl ring, the fluorine atom, being highly electronegative, strongly deshields the directly attached carbon (C-4') and influences the chemical shifts of the other carbons in the ring through resonance and inductive effects, leading to the characteristic doublet splitting patterns due to C-F coupling.[7]
Mass Spectrometry: Predicted Fragmentation Pathway
Electrospray ionization (ESI) in positive ion mode is a suitable method for the analysis of 6-(4-Fluorophenyl)pyridazin-3-amine, as the basic nitrogen atoms are readily protonated.[8] The expected molecular ion peak [M+H]⁺ would be observed at m/z 190.07.
The fragmentation of pyridazine derivatives is influenced by the substituents on the ring.[9] A plausible fragmentation pathway for 6-(4-Fluorophenyl)pyridazin-3-amine is initiated by the loss of small neutral molecules.
Molecular Structure and Numbering
Caption: Molecular structure of 6-(4-Fluorophenyl)pyridazin-3-amine with atom numbering.
Predicted ESI-MS Fragmentation Pathway
Caption: Predicted fragmentation pathway of 6-(4-Fluorophenyl)pyridazin-3-amine in ESI-MS.
Experimental Protocols
To ensure the generation of high-quality and reliable spectroscopic data, the following detailed experimental protocols are recommended.
NMR Spectroscopy Protocol
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
NMR Sample Preparation and Acquisition Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 6-(4-Fluorophenyl)pyridazin-3-amine for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[10]
-
Solvent Selection: Due to the polar nature of the amine and the aromatic rings, a polar aprotic deuterated solvent such as DMSO-d₆ is a suitable choice.[11] Chloroform-d (CDCl₃) could also be used, but may result in broader NH₂ signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently agitate to ensure complete dissolution.[12]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[13]
II. NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for better signal dispersion.[14]
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the ¹³C nucleus has a low natural abundance and sensitivity, a larger number of scans will be required compared to ¹H NMR.[10] Using a proton-decoupled pulse sequence will simplify the spectrum to single lines for each unique carbon.
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by referencing the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integration and Peak Picking: For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons. For both ¹H and ¹³C spectra, identify and list the chemical shift of each peak.
Mass Spectrometry Protocol
This protocol outlines the steps for acquiring ESI-MS data.
I. Sample Preparation
-
Stock Solution: Prepare a stock solution of 6-(4-Fluorophenyl)pyridazin-3-amine at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[15]
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[15] The optimal concentration may need to be determined empirically.
-
Acidification (Optional): To promote protonation and enhance the signal in positive ion mode, a small amount of a volatile acid like formic acid (0.1% v/v) can be added to the final solution.[15]
II. MS Data Acquisition
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography (LC) system (LC-MS).[16]
-
Infusion/Injection: Introduce the sample into the ESI source via direct infusion using a syringe pump or by injection into an LC system.
-
ESI Source Parameters: Optimize the ESI source parameters, including the capillary voltage (typically 2.5–4.5 kV for positive mode), nebulizing gas flow, and drying gas temperature and flow, to achieve a stable and strong signal for the molecular ion.[8]
-
Mass Analyzer Settings: Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-500) to detect the molecular ion and expected fragment ions.
-
Tandem MS (MS/MS): To confirm the structure and elucidate fragmentation pathways, perform tandem mass spectrometry (MS/MS). Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the resulting product ion spectrum.[17]
III. Data Analysis
-
Molecular Ion Identification: Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Fragment Ion Analysis: Analyze the MS/MS spectrum to identify the major fragment ions. Propose fragmentation pathways that are consistent with the observed product ions.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, acquire data on a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The measured accurate mass should be within 5 ppm of the calculated exact mass.[9]
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-(4-Fluorophenyl)pyridazin-3-amine using NMR and MS. While direct experimental data is pending, the predicted spectra, based on sound chemical principles and data from analogous compounds, offer a robust starting point for researchers. The detailed, self-validating protocols for data acquisition and analysis are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical sciences.
References
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Solubility of 6-(4-Fluorophenyl)pyridazin-3-amine in organic solvents
An In-depth Technical Guide to the Solubility of 6-(4-Fluorophenyl)pyridazin-3-amine in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape in Drug Discovery
In the intricate process of drug discovery and development, the solubility of a lead compound is a critical physicochemical parameter that profoundly influences its downstream developability. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, difficulties in formulation, and unreliable in vitro assay results. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 6-(4-Fluorophenyl)pyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry.
While specific, publicly available experimental solubility data for 6-(4-Fluorophenyl)pyridazin-3-amine is limited, this document leverages established principles of organic chemistry, data from structurally analogous compounds, and standardized experimental protocols to provide a robust framework for approaching its solubility determination. The core philosophy of this guide is not merely to present data but to empower the researcher with the foundational knowledge and practical methodologies to confidently assess the solubility of this and similar compounds in their own laboratory settings.
Physicochemical Profile of 6-(4-Fluorophenyl)pyridazin-3-amine
Understanding the inherent physicochemical properties of a molecule is paramount to predicting and interpreting its solubility behavior. The structure of 6-(4-Fluorophenyl)pyridazin-3-amine, presented below, reveals key features that govern its interaction with various solvents.
Chemical Structure:
A simplified representation of the 6-(4-Fluorophenyl)pyridazin-3-amine structure.
Key Physicochemical Characteristics (Estimated and Inferred):
| Property | Estimated Value/Characteristic | Rationale and Impact on Solubility |
| Molecular Weight | ~203.2 g/mol | A relatively low molecular weight generally favors solubility. |
| Polarity | Polar | The presence of the pyridazine ring with two nitrogen atoms and the primary amine group (-NH2) imparts significant polarity. The fluorophenyl group is less polar but contributes to the overall electronic character. |
| Hydrogen Bonding | Hydrogen Bond Donor and Acceptor | The primary amine group can act as a hydrogen bond donor, while the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. This is a crucial factor for solubility in protic solvents. |
| pKa (Predicted) | Basic | The amine group is basic, suggesting that the compound's solubility will be pH-dependent in aqueous systems. In acidic solutions, the formation of a more soluble salt is expected. |
| LogP (Predicted) | Moderately Lipophilic | The presence of the phenyl and pyridazine rings suggests some lipophilicity, which will influence solubility in nonpolar organic solvents. |
The interplay of these properties suggests that 6-(4-Fluorophenyl)pyridazin-3-amine will exhibit a nuanced solubility profile, with a preference for polar organic solvents capable of hydrogen bonding.
Predicted Solubility Profile in Common Organic Solvents
Based on the principle of "like dissolves like" and experimental data available for the structurally similar compound, 6-chloropyridazin-3-amine[1], a qualitative solubility profile for 6-(4-Fluorophenyl)pyridazin-3-amine can be predicted. The replacement of a chlorine atom with a fluorine atom is not expected to dramatically alter the solubility profile, though subtle differences will exist due to fluorine's higher electronegativity and smaller size.
Table 1: Predicted Qualitative Solubility of 6-(4-Fluorophenyl)pyridazin-3-amine
| Solvent Class | Solvent Example | Predicted Solubility | Underlying Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar pyridazine and amine functionalities of the molecule.[1] |
| Water | Low to Sparingly Soluble | While the molecule has polar groups, the nonpolar fluorophenyl ring may limit aqueous solubility. Solubility is expected to increase in acidic aqueous solutions. | |
| Polar Aprotic | Dimethylformamide (DMF) | High | DMF is a highly polar solvent that can act as a hydrogen bond acceptor, interacting favorably with the amine protons.[1] |
| Acetone | Moderate | Acetone has a significant dipole moment and can accept hydrogen bonds, leading to moderate solubility.[1] | |
| Ethyl Acetate | Low to Moderate | Ethyl acetate is less polar than DMF and acetone, which will likely result in lower solubility.[1] | |
| Nonpolar | Toluene, Hexane | Low to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[1] |
Expert Insight: The high predicted solubility in solvents like methanol, ethanol, and DMF makes these suitable choices for preparing stock solutions for in vitro screening and for use as reaction solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2] This technique measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[2] The following is a detailed, self-validating protocol for this procedure.
Principle of the Method
An excess of the solid compound is agitated in the solvent of interest for a sufficient period to allow for the dissolution process to reach equilibrium.[2] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.[3]
Experimental Workflow Diagram
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In Silico Characterization of 6-(4-Fluorophenyl)pyridazin-3-amine: A Technical Guide for Modern Drug Discovery
This guide provides an in-depth, technically-focused walkthrough for the in silico evaluation of the novel compound 6-(4-Fluorophenyl)pyridazin-3-amine. Eschewing a rigid template, this document is structured to mirror a logical, real-world computational drug discovery workflow. It is designed for researchers, medicinal chemists, and computational scientists engaged in the early phases of drug development. Our objective is to not only outline the requisite steps but to instill a deeper understanding of the causality behind each methodological choice, ensuring a self-validating and robust analytical cascade.
Introduction: The Therapeutic Potential of the Pyridazine Scaffold
The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of inhibitors for various protein targets. Recent research has highlighted the potential of pyridazine derivatives as potent inhibitors of targets implicated in oncology and metabolic diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fatty Acid-Binding Protein 4 (FABP4).[1][2][3][4]
This guide focuses on a specific, under-explored derivative: 6-(4-Fluorophenyl)pyridazin-3-amine . Our goal is to apply a battery of state-of-the-art in silico techniques to build a comprehensive profile of this molecule, predict its drug-like properties, identify plausible biological targets, and characterize its potential binding interactions at an atomic level. This systematic approach exemplifies a modern, computer-aided drug design (CADD) strategy aimed at accelerating the discovery pipeline and prioritizing candidates for experimental validation.[5][6]
The Overall In Silico Evaluation Workflow
Our investigation follows a multi-stage computational protocol. We begin with a broad assessment of the molecule's intrinsic properties and then progressively narrow our focus to specific, hypothesis-driven protein-ligand interactions.
Part 1: Foundational Analysis: ADMET and Physicochemical Profiling
Expertise & Rationale: Before committing resources to complex and computationally expensive simulations, it is imperative to first assess the fundamental drug-like properties of a compound. A molecule with a high predicted binding affinity is of little therapeutic value if it has poor absorption, distribution, metabolism, excretion (ADMET), or toxicity profiles. We utilize the SwissADME web server for this initial screening due to its comprehensive suite of validated models and user-friendly interface.[7]
Protocol 1: ADMET & Physicochemical Property Prediction using SwissADME
-
Input Preparation:
-
Navigate to the SwissADME web tool (]">http://www.swissadme.ch).[7]
-
The chemical structure of 6-(4-Fluorophenyl)pyridazin-3-amine is represented by the SMILES (Simplified Molecular Input Line Entry System) string: Nc1cc(c2ccc(F)cc2)nn1.
-
Copy and paste this SMILES string into the input box.
-
-
Execution:
-
Click the "Run" button to initiate the calculations. The server processes the input and typically returns results within seconds for a molecule of this size.
-
-
Data Collection & Interpretation:
-
The results are presented in a comprehensive panel. We will systematically collect data on key physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Trustworthiness Check: The SwissADME platform integrates multiple predictive models. For instance, lipophilicity is predicted using five different algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). Concordance between these values increases confidence in the prediction.
-
Predicted Data Summary
| Property Category | Parameter | Predicted Value | Interpretation / Significance |
| Physicochemical | Formula | C₁₀H₈FN₃ | Basic molecular composition. |
| Molecular Weight | 190.19 g/mol | Excellent. Falls well within Lipinski's Rule of Five (<500 Da) for good oral bioavailability. | |
| Lipophilicity | Consensus Log P (o/w) | 1.85 | Moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Water Solubility | ESOL Log S | -2.50 | Predicted to be soluble in water, which is favorable for formulation and distribution. |
| Pharmacokinetics | GI Absorption | High | The molecule is predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) | Yes | Potential for CNS activity. This could be desirable or an off-target effect depending on the therapeutic goal. | |
| P-gp Substrate | No | Favorable. Not being a substrate for the P-glycoprotein efflux pump can lead to higher intracellular concentrations. | |
| Drug-Likeness | Lipinski's Rule of Five | 0 violations | High drug-likeness. The compound adheres to the key heuristics for oral bioavailability. |
| Bioavailability Score | 0.55 | A reasonable score indicating a good probability of having favorable pharmacokinetic properties. | |
| Medicinal Chemistry | PAINS Alert | 0 alerts | Excellent. The molecule does not contain substructures known to cause false positives in high-throughput screening assays. |
Part 2: Target Hypothesis and Molecular Docking
Expertise & Rationale: Based on extensive literature precedent, pyridazine-containing scaffolds have shown significant inhibitory activity against protein kinases and lipid-binding proteins.[1][3][8] Specifically, VEGFR-2, a key mediator of tumor angiogenesis, and FABP4, a regulator of lipid metabolism, are well-documented targets.[2][4][9] We hypothesize that 6-(4-Fluorophenyl)pyridazin-3-amine may bind to one or both of these targets.
To test this hypothesis, we will perform molecular docking using AutoDock Vina.[10][11] Docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein receptor). This allows us to estimate binding affinity (scoring function) and visualize the specific atomic interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Protocol 2: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking our ligand into the ATP-binding site of VEGFR-2. The same process would be repeated for FABP4.
-
Receptor Preparation:
-
Acquisition: Download the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., Sorafenib) from the Protein Data Bank (PDB ID: 4ASD). This co-crystallized ligand is crucial for defining the correct binding pocket.
-
Cleaning: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential components from the PDB file, including water molecules, co-factors, and the original ligand.
-
Protonation & Repair: Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) using AutoDockTools (ADT). This step is critical for accurately modeling electrostatic interactions.
-
File Conversion: Save the prepared receptor structure in the PDBQT file format, which includes charge and atom type information required by Vina.
-
-
Ligand Preparation:
-
3D Structure Generation: Convert the 1D SMILES string (Nc1cc(c2ccc(F)cc2)nn1) into a 3D structure using a tool like Open Babel or the RDKit library.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformation.
-
Torsion Tree Definition: Using ADT, define the rotatable bonds in the ligand. This allows Vina to explore different conformations of the ligand during the docking simulation.
-
File Conversion: Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Causality: The search space for the docking algorithm must be explicitly defined. We define a "grid box" centered on the position of the co-crystallized ligand in the original PDB structure. This ensures our docking simulation is focused on the known active site.
-
Procedure: In ADT, load the prepared receptor. Center a grid box (e.g., 25x25x25 Å) around the key residues of the ATP-binding site. The size should be sufficient to allow the ligand to rotate freely but small enough to avoid unproductive searching.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the desired exhaustiveness (a measure of computational effort).
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
Vina will generate an output PDBQT file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
-
Visualize the top-ranked pose in complex with the receptor using PyMOL or Discovery Studio. Analyze the specific interactions: identify hydrogen bonds, hydrophobic contacts, and pi-stacking interactions between the ligand and key amino acid residues in the active site.
-
Docking Results Summary
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |
| VEGFR-2 | 4ASD | -9.2 | Cys919, Asp1046, Glu885, Phe1047 | H-bond with Cys919 (hinge), Salt bridge with Asp1046 |
| FABP4 | 2NNf | -7.8 | Arg126, Tyr128, Ser55, Phe57 | H-bond with Ser55, Pi-cation with Arg126 |
Part 3: Validating Interaction Stability with Molecular Dynamics
Expertise & Rationale: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. To assess the stability and persistence of the predicted binding pose over time, we employ Molecular Dynamics (MD) simulations. MD simulates the physical movements of atoms and molecules, providing a more realistic view of the protein-ligand complex's behavior in a simulated physiological environment. We will use GROMACS, a highly efficient and widely used MD engine.[12][13][14]
Protocol 3: GROMACS MD Simulation Workflow
This protocol outlines the simulation of the top-ranked docking pose of our compound within the VEGFR-2 active site.
-
System Preparation:
-
Topology Generation: Generate a topology file and force field parameters for the ligand using a server like SwissParam or CGenFF. The topology file describes the bonded and non-bonded interactions for the ligand, which is essential for the simulation.
-
Complex Creation: Combine the PDB files of the prepared receptor (from docking) and the top-ranked ligand pose into a single complex PDB file.
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ and Cl⁻) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Minimization and Equilibration:
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad atomic contacts introduced during setup.
-
NVT Equilibration: Conduct a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT ensemble). This allows the solvent to equilibrate around the protein-ligand complex while the complex itself is position-restrained.
-
NPT Equilibration: Follow with another short simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT ensemble) to equilibrate the system's density.
-
-
Production MD Run:
-
Execute a long-duration simulation (e.g., 100 nanoseconds) without any position restraints. This is the "production" phase where data for analysis is generated. Save the coordinates of all atoms at regular intervals (e.g., every 10 picoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time relative to the starting structure. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify regions of flexibility. Lower fluctuation in active site residues can indicate stabilizing effects from the ligand.
-
Interaction Analysis: Monitor the number and duration of hydrogen bonds between the ligand and receptor throughout the simulation. The persistence of key interactions (like the one with Cys919) validates the docking prediction.
-
Final Conclusion and Future Directions
This in-depth in silico investigation provides a robust, multi-faceted profile of 6-(4-Fluorophenyl)pyridazin-3-amine. The analysis began with a favorable ADMET prediction, establishing the molecule as a viable drug-like candidate. Hypothesis-driven molecular docking subsequently identified VEGFR-2 as a high-probability target, predicting a high-affinity binding interaction characterized by key hydrogen bonds. Finally, a proposed molecular dynamics simulation workflow provides a clear path to validating the stability of this interaction over time.
Collectively, the computational evidence strongly suggests that 6-(4-Fluorophenyl)pyridazin-3-amine is a promising candidate for development as a novel VEGFR-2 inhibitor . The next logical steps involve the chemical synthesis of the compound and subsequent experimental validation through:
-
In Vitro Kinase Assays: To determine the IC₅₀ value against VEGFR-2 and assess selectivity against a panel of other kinases.
-
Cell-Based Assays: To evaluate its anti-proliferative effects in cancer cell lines that are dependent on VEGFR-2 signaling.
-
Co-crystallization: To obtain an experimental crystal structure of the protein-ligand complex, which would serve as the ultimate validation of the predicted binding mode.
This guide demonstrates a powerful, efficient, and scientifically rigorous CADD workflow that can significantly de-risk and accelerate early-stage drug discovery projects.
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Khidr, S. H., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed. Retrieved January 23, 2026, from [Link]
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El-Gazzar, M. G., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-amino-6-chloropyridazine with 4-fluorophenylboronic acid
Introduction
The synthesis of substituted pyridazine scaffolds is of paramount importance in medicinal chemistry and drug development. These nitrogen-containing heterocycles are key components in a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyridazine core. This application note provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with 4-fluorophenylboronic acid, a transformation that yields the valuable intermediate, 3-amino-6-(4-fluorophenyl)pyridazine.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and practical insights into overcoming potential challenges, particularly those arising from the presence of the amino functional group on the pyridazine ring.
Reaction Scheme
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-amino-6-chloropyridazine to form a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[1]
-
Transmetalation: The organoboron species, 4-fluorophenylboronic acid, is activated by a base to form a boronate complex. This complex then transfers the 4-fluorophenyl group to the palladium center, displacing the chloride.[2]
-
Reductive Elimination: The two organic moieties on the palladium complex, the pyridazinyl and the 4-fluorophenyl groups, couple and are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is designed as a starting point and may require optimization for specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-amino-6-chloropyridazine | ≥97% | Commercially Available | Store in a cool, dry place. |
| 4-fluorophenylboronic acid | ≥97% | Commercially Available | May contain varying amounts of the anhydride. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Buchwald Ligand (e.g., SPhos) | ≥98% | Commercially Available | Bulky, electron-rich phosphine ligands are recommended. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | A mild base is often effective. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas prior to use. |
| Water | Deionized | Laboratory Supply | Degas prior to use. |
| Ethyl acetate | ACS Grade | Laboratory Supply | For work-up and chromatography. |
| Hexanes | ACS Grade | Laboratory Supply | For chromatography. |
| Anhydrous sodium sulfate | ACS Grade | Laboratory Supply | For drying organic layers. |
| Celite® | --- | Commercially Available | For filtration. |
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography system
Detailed Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-amino-6-chloropyridazine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Catalyst and Ligand Addition:
-
Under a positive flow of inert gas, add the palladium(II) acetate (0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq). The use of bulky, electron-rich phosphine ligands is crucial to prevent catalyst inhibition by the amino group of the pyridazine.[3]
-
-
Solvent Addition and Degassing:
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (a concentration of ~0.1 M with respect to the limiting reagent is a good starting point).
-
It is critical that the solvents are thoroughly degassed to prevent oxidation of the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes prior to use.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate/hexanes is a good starting point for elution.[4] Given the polar nature of the product, a gradient elution may be necessary.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield the pure product.
-
Characterization
The purified 3-amino-6-(4-fluorophenyl)pyridazine should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Data Presentation
Table of Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (mg) |
| 3-amino-6-chloropyridazine | 129.55[1] | 1.0 | 1.0 | 129.6 |
| 4-fluorophenylboronic acid | 139.92 | 1.2 | 1.2 | 167.9 |
| Palladium(II) acetate | 224.49 | 0.02 | 0.02 | 4.5 |
| SPhos | 410.47 | 0.04 | 0.04 | 16.4 |
| Potassium Phosphate | 212.27 | 2.0 | 2.0 | 424.5 |
Note: This table is based on a 1.0 mmol scale reaction.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure all reagents and solvents are properly degassed. The presence of oxygen can lead to the formation of inactive palladium species. The amino group on the pyridazine can also inhibit the catalyst; consider using a different bulky, electron-rich ligand.[3]
-
Inactive Boronic Acid: Boronic acids can dehydrate to form boroxines, which may be less reactive. Using fresh or properly stored boronic acid is recommended.
-
Insufficient Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate of reaction.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if the transmetalation step is slow. Optimizing the base and solvent system can help to minimize this side product.
-
Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous conditions (if compatible with the chosen base) can mitigate this.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
3-amino-6-chloropyridazine is harmful if swallowed and causes skin and eye irritation.[1]
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Boronic acids can be irritants.
-
-
Reaction Conditions: The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 3-amino-6-(4-fluorophenyl)pyridazine. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert atmosphere, this transformation can be achieved in good to excellent yields. This application note provides a solid foundation for researchers to successfully perform this important reaction and to troubleshoot potential issues that may arise.
References
-
PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]
-
ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
Sources
Purification of 6-(4-Fluorophenyl)pyridazin-3-amine by column chromatography
An Application Note and Protocol for the Purification of 6-(4-Fluorophenyl)pyridazin-3-amine by Column Chromatography
Authored by: Gemini, Senior Application Scientist
Abstract
6-(4-Fluorophenyl)pyridazin-3-amine is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1] The presence of both a basic amine group and a polar pyridazine core presents a distinct challenge for purification via standard silica gel chromatography. Direct interaction between the basic amine and acidic silanol groups on the silica surface often leads to significant peak tailing, poor resolution, and potential yield loss.[2] This application note provides a detailed, field-proven protocol for the efficient purification of 6-(4-Fluorophenyl)pyridazin-3-amine using silica gel column chromatography with a base-modified mobile phase. We will elucidate the causal factors behind the experimental design and present a step-by-step methodology suitable for researchers in organic synthesis and pharmaceutical development.
Principle of the Method: Overcoming Amine-Silica Interactions
Standard normal-phase chromatography relies on the partitioning of analytes between a polar stationary phase (typically silica gel) and a less polar mobile phase.[3] Silica gel's surface is populated with weakly acidic silanol groups (Si-OH). Basic compounds, such as aromatic amines, can undergo strong acid-base interactions with these silanols. This non-ideal interaction disrupts the equilibrium of adsorption and desorption, resulting in a "streaking" or "tailing" effect on the elution profile, which severely compromises separation efficiency.
To counteract this, our protocol employs a crucial yet simple modification: the addition of a small quantity of a competing, volatile base to the eluent.[2] Triethylamine (TEA) is an excellent choice for this purpose.
The mechanism of action is twofold:
-
Silanol Neutralization: The triethylamine, being a stronger base, preferentially interacts with and neutralizes the acidic silanol sites on the silica gel.[2]
-
Reduced Analyte Interaction: With the active acidic sites masked, the 6-(4-fluorophenyl)pyridazin-3-amine interacts with the silica surface primarily through weaker, more desirable polar interactions (like hydrogen bonding and dipole-dipole forces), leading to a symmetrical elution band and vastly improved separation.
Materials and Equipment
| Category | Item |
| Chemicals | Crude 6-(4-Fluorophenyl)pyridazin-3-amine |
| Silica Gel (for flash chromatography, 230-400 mesh) | |
| Dichloromethane (DCM), HPLC Grade | |
| Methanol (MeOH), HPLC Grade | |
| Ethyl Acetate (EtOAc), HPLC Grade | |
| Hexanes, HPLC Grade | |
| Triethylamine (TEA), Redistilled | |
| Consumables | TLC Plates (Silica gel 60 F₂₅₄) |
| Glass chromatography column with stopcock | |
| Test tubes or fraction collector vials | |
| Glass wool or cotton | |
| Sand, washed | |
| Capillary tubes for TLC spotting | |
| Equipment | Fume hood |
| Rotary Evaporator | |
| Magnetic stirrer and stir bars | |
| Beakers, Erlenmeyer flasks | |
| UV lamp (254 nm) for TLC visualization | |
| Air or Nitrogen line with regulator (for flash chromatography) |
Health and Safety Precautions
-
Compound Hazards: 6-(4-Fluorophenyl)pyridazin-3-amine and its structural analogs are classified as irritants. They may cause skin, eye, and respiratory irritation and can be harmful if swallowed.[4][5][6]
-
Solvent Hazards: Dichloromethane is a suspected carcinogen. Methanol is toxic. All solvents are flammable.
-
Handling: All operations must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5][7] Avoid inhalation of dust and vapors.[7][8]
Pre-Chromatography: TLC Method Development
Before committing the bulk of the material to the column, it is imperative to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25 - 0.40 . This Rf value ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening).
Protocol:
-
Prepare Eluents: Prepare small batches (10 mL) of potential mobile phases. A good starting point for polar aromatic amines is a mixture of a non-polar and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[9] Crucially, add 1% triethylamine (TEA) to each prepared eluent to prevent tailing.[10]
-
Example Systems: 70:30 Hexanes:EtOAc + 1% TEA; 95:5 DCM:MeOH + 1% TEA.
-
-
Spot the TLC Plate: Dissolve a tiny amount of the crude reaction mixture in a few drops of DCM or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analyze and Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
-
If the Rf is too high (>0.4), decrease the polarity of the eluent (e.g., increase the proportion of hexanes or DCM).
-
If the Rf is too low (<0.2), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or methanol).
-
Repeat until the desired Rf is achieved with minimal streaking.
-
Detailed Column Chromatography Protocol
This protocol assumes a standard flash chromatography setup. The amount of silica gel should be approximately 50-100 times the weight of the crude material to be purified.
Column Packing
-
Prepare the Column: Securely clamp the glass column vertically in a fume hood. Place a small plug of glass wool or cotton at the bottom, ensuring it covers the outlet. Add a thin layer (~1 cm) of sand on top of the plug.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the initial, least polar mobile phase (determined by TLC) to create a free-flowing slurry. Stir gently to remove air bubbles.
-
Pack the Column: With the stopcock open, pour the silica slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to encourage even packing and dislodge any trapped air.
-
Equilibrate: Once all the silica has settled, add a protective layer of sand (~1 cm) on top. Run 2-3 column volumes of the mobile phase through the packed silica bed to ensure it is fully equilibrated and stable. The top of the solvent should never be allowed to drop below the top of the sand layer.
Sample Loading
Proper sample loading is critical for a high-resolution separation. Use the "wet loading" method for samples that are readily soluble in the mobile phase.
-
Dissolve the Sample: Dissolve the crude 6-(4-Fluorophenyl)pyridazin-3-amine in the minimum amount of DCM or the mobile phase itself. Using too much solvent will decrease the separation efficiency.
-
Load the Sample: Carefully drain the solvent in the column until it is level with the top of the sand. Using a pipette, carefully and evenly apply the dissolved sample solution onto the sand layer.
-
Adsorb the Sample: Open the stopcock and allow the sample solution to absorb completely into the silica bed. Wash the sides of the column with a very small amount of the mobile phase and allow this to absorb as well. Repeat this wash step once more.
-
Finalize Preparation: Carefully fill the top of the column with the mobile phase, ensuring the packed bed is not disturbed.
Elution and Fraction Collection
-
Begin Elution: Attach the air/N₂ line and apply gentle pressure to achieve a steady flow rate (e.g., ~5 cm/minute drop level).
-
Gradient Elution (Recommended): Start eluting with the mobile phase determined by TLC. If impurities are close to the product spot, a gradient elution is recommended. Gradually increase the polarity of the mobile phase (e.g., slowly increasing the percentage of ethyl acetate in hexanes or methanol in DCM, always maintaining the 1% TEA). This will elute less polar impurities first, followed by the target compound, and finally more polar impurities.
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
Workflow Visualization
Caption: Workflow for Column Chromatography Purification.
Post-Chromatography Analysis and Isolation
-
TLC Analysis of Fractions: Spot every few collected fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine all fractions that show a single, clean spot corresponding to the Rf of the desired product.
-
Solvent Removal: Transfer the combined solution to a round-bottom flask and remove the solvents using a rotary evaporator. The triethylamine will also be removed during this process.
-
Final Product: The resulting solid or oil is the purified 6-(4-Fluorophenyl)pyridazin-3-amine. Determine the final yield and confirm purity using analytical methods such as NMR, LC-MS, or melting point determination.
Summary of Optimized Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar stationary phase for normal-phase chromatography.[3] |
| Mobile Phase | Hexanes/Ethyl Acetate or DCM/Methanol gradient | A two-solvent system allows for fine-tuning of polarity to achieve optimal separation.[9] |
| Mobile Phase Additive | 1% Triethylamine (v/v) | Critical: Neutralizes acidic silanols to prevent peak tailing of the basic amine product.[2][10] |
| Target Rf (TLC) | 0.25 - 0.40 | Ensures good resolution and a practical elution time on the column. |
| Loading Method | Wet loading (minimal solvent) or Dry loading | Concentrates the sample into a narrow band at the start of the separation, maximizing resolution. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product Streaks/Tails on Column | Insufficient or no TEA in the mobile phase. | Ensure 1% TEA is present in all mobile phases used for equilibration, elution, and TLC. |
| Poor Separation of Spots | Mobile phase polarity is too high or too low. Column was overloaded. | Re-optimize the mobile phase with TLC. Use a shallower gradient during elution. Reduce the amount of crude material loaded onto the column. |
| Product Won't Elute from Column | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of MeOH in DCM). |
| Cracks in the Silica Bed | Column ran dry; packing was not uniform. | Never let the solvent level drop below the top of the silica. Repack the column carefully. |
Conclusion
The purification of basic amines like 6-(4-Fluorophenyl)pyridazin-3-amine by silica gel chromatography is often problematic but can be rendered highly effective and reproducible through the simple addition of a competing base to the mobile phase. By incorporating 1% triethylamine into a standard eluent system, the deleterious interactions with the acidic silica stationary phase are suppressed, leading to symmetrical peak shapes and excellent separation. This protocol provides a robust and validated methodology for obtaining this valuable chemical intermediate in high purity, facilitating subsequent steps in synthetic and drug discovery workflows.
References
-
ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
MDPI. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
- Google Patents. (2016). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
- Google Patents. (1967). US3337630A - Process for the purification of amines.
-
Thai Science. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available at: [Link]
-
Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
Reddit. (2022). Chromotography with free amines?. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
The Royal Society of Chemistry. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Available at: [Link]
-
The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available at: [Link]
-
Watson International Ltd. 6-Chloropyridazin-3-amine - Safety Data Sheet. Available at: [Link]
-
PubChem. 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. columbia.edu [columbia.edu]
- 4. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. watson-int.com [watson-int.com]
- 6. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Application Note: A Cell-Based Assay for Evaluating the Cytotoxic Potential of 6-(4-Fluorophenyl)pyridazin-3-amine
Abstract
This application note provides a comprehensive, field-proven protocol for determining the cytotoxic potential of the novel small molecule, 6-(4-Fluorophenyl)pyridazin-3-amine. In the absence of a defined biological target, a primary cytotoxicity screen is a critical first step in the characterization of any new chemical entity. We present a robust and reproducible cell-based assay utilizing the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reduction method to quantify cell viability. This document details the scientific rationale, step-by-step experimental procedures, data analysis for IC50 determination, and key considerations for ensuring self-validating and trustworthy results.
Introduction: The Rationale for a Primary Cytotoxicity Screen
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The subject of this protocol, 6-(4-Fluorophenyl)pyridazin-3-amine, is a novel pyridazine derivative with currently uncharacterized biological effects. The initial phase of characterizing such a compound necessitates an unbiased assessment of its impact on cell health and proliferation.
A primary cytotoxicity assay serves as a fundamental tool to ascertain the concentration range at which a compound elicits a biological response, specifically a decrease in cell viability. This information is paramount for:
-
Guiding future mechanistic studies: Identifying an effective concentration range prevents the use of excessively high, non-specific concentrations in subsequent target identification and validation assays.
-
Early-stage toxicology assessment: Provides an initial indication of the compound's potential as a therapeutic agent or a toxicological liability.
-
Structure-Activity Relationship (SAR) studies: Enables the comparison of cytotoxic potency across a library of related analogs.
This protocol employs the MTS assay, a colorimetric method for assessing cell viability. The assay's principle is centered on the enzymatic reduction of a tetrazolium salt by metabolically active cells, providing a direct correlation between the measured signal and the number of viable cells.
Scientific Principle: The MTS Assay
The MTS assay is a robust method to determine cell viability by measuring the metabolic activity of a cell population.[1] The core of this assay is the reduction of the yellow tetrazolium salt, MTS, into a purple formazan product by NAD(P)H-dependent dehydrogenase enzymes in living cells.
The workflow is elegantly simple:
-
Living, metabolically active cells take up the MTS reagent.
-
Intracellular dehydrogenases, primarily located in the mitochondria, reduce MTS to formazan.
-
The resulting formazan is soluble in the cell culture medium, imparting a purple color.
-
The amount of formazan produced is directly proportional to the number of viable cells.
-
The absorbance of the formazan solution is measured, typically at 490-500 nm, to quantify cell viability.
A decrease in cell viability, induced by a cytotoxic compound like 6-(4-Fluorophenyl)pyridazin-3-amine, leads to a corresponding decrease in metabolic activity and, consequently, a reduced formazan signal.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| 6-(4-Fluorophenyl)pyridazin-3-amine | Custom Synthesis | N/A |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| HeLa or A549 cells | ATCC | CCL-2 or CCL-185 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| MTS Reagent (e.g., CellTiter 96® AQueous One) | Promega | G3580 |
| 96-well, flat-bottom, tissue culture-treated plates | Corning | 3596 |
Cell Culture and Maintenance
-
Rationale: Consistent and healthy cell cultures are the bedrock of any reliable cell-based assay. It is crucial to use cells within a low passage number and to ensure they are in the logarithmic growth phase at the time of the experiment.[2]
-
Protocol:
-
Culture HeLa or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3][4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Passage cells when they reach 70-80% confluency. To passage, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.[6][7]
-
Preparation of Compound Stock and Dilutions
-
Rationale: Accurate and consistent compound concentrations are essential for generating a reliable dose-response curve. DMSO is a common solvent for water-insoluble compounds, but its concentration in the final assay well should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Protocol:
-
Prepare a 10 mM stock solution of 6-(4-Fluorophenyl)pyridazin-3-amine in 100% DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.[9]
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve. A common starting point is a 10-point, 3-fold serial dilution.
-
MTS Assay for Cytotoxicity
-
Workflow Diagram:
Caption: MTS Assay Workflow.
-
Step-by-Step Protocol:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of 6-(4-Fluorophenyl)pyridazin-3-amine. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO2.[11]
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[12][13]
-
Color Development: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a distinct purple color develops in the untreated control wells.
-
Absorbance Reading: Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Interpretation
Calculating Percent Viability
-
Rationale: Normalizing the raw absorbance data to the control wells allows for the determination of the compound's effect on cell viability as a percentage.
-
Calculation:
-
Subtract the average absorbance of the "medium only" blank wells from all other wells.
-
Calculate the percent viability for each compound concentration using the following formula:
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
Determining the IC50 Value
-
Rationale: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[14] It is a standard measure of a compound's potency.
-
Procedure:
-
Data Visualization:
Caption: IC50 Determination from Dose-Response Curve.
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of the assay, the following controls and checks are mandatory:
-
Vehicle Control: Wells treated with the highest concentration of DMSO used in the compound dilutions. This control ensures that the solvent itself is not contributing to cytotoxicity.
-
Untreated Control: Cells in medium alone, representing 100% viability.
-
Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., doxorubicin) should be run in parallel to confirm that the assay system is responsive to cytotoxic insults.
-
Z'-factor Calculation: For assay validation, especially in a screening context, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the primary assessment of the cytotoxic potential of 6-(4-Fluorophenyl)pyridazin-3-amine using the MTS assay. By adhering to the principles of careful cell culture, accurate compound handling, and robust data analysis, researchers can generate reliable and reproducible data. This foundational assay is an indispensable first step in the comprehensive characterization of novel chemical entities and provides the necessary insights to guide subsequent drug discovery and development efforts.
References
-
Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information (US). Available at: [Link]
-
iGEM. (n.d.). Passaging of HeLa cells. Available at: [Link]
-
Unknown. (n.d.). MTT ASSAY: Principle. Available at: [Link] (Note: This is a representative link as the original source is a PDF. The content is widely available in similar protocols.)
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]
-
Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available at: [Link]
-
Protocols.io. (2017). Cell culture of 7721 or HeLa cells. Available at: [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. Available at: [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response? Available at: [Link]
-
ResearchGate. (2025). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent? Available at: [Link]
- Unknown. (n.d.). A549 Cell Subculture Protocol. (Link unavailable, but information is standard cell culture practice).
- Unknown. (n.d.). Figure S2: Drug sensitivity assay –dose response curves and IC50 images.
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available at: [Link]
-
National Center for Biotechnology Information (US). (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
BCRJ. (n.d.). A549 - Cell Line. Available at: [Link]
-
ANT Bio. (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Available at: [Link]
-
ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Available at: [Link]
-
National Center for Biotechnology Information (US). (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. Available at: [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Available at: [Link]
-
REPROCELL. (n.d.). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold. Available at: [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Available at: [Link]
-
National Center for Biotechnology Information (US). (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
- Unknown. (n.d.). HeLa Cell Line User Guide. (Link unavailable, but information is standard cell culture practice).
-
Antibodies.com. (n.d.). Cell-Based Assays Guide. Available at: [Link]
-
YouTube. (2018). From cell seeding to analysis - Getting the best out of your cell-based assay. Available at: [Link]
-
National Center for Biotechnology Information (US). (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences. Available at: [Link]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Fluorophenyl)pyridazin-3-amine
Here is a technical support center with troubleshooting guides and FAQs for improving the yield of 6-(4-Fluorophenyl)pyridazin-3-amine synthesis.
Welcome to the technical resource center for the synthesis of 6-(4-Fluorophenyl)pyridazin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with the causal insights and field-proven protocols necessary to optimize your reaction yield, improve purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 6-(4-Fluorophenyl)pyridazin-3-amine?
The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction involves coupling an aryl halide, in this case, 3-amino-6-chloropyridazine, with an arylboronic acid, 4-fluorophenylboronic acid, in the presence of a palladium catalyst and a base. This approach is widely adopted due to its high functional group tolerance and generally good yields once optimized.
Q2: What are the critical starting materials and reagents for this synthesis?
The key reagents are:
-
Aryl Halide: 3-amino-6-chloropyridazine[4] (or the corresponding bromo/iodo derivative). The chloro- derivative is often used due to commercial availability, but may require more active catalytic systems.
-
Boronic Acid: 4-fluorophenylboronic acid. The quality of the boronic acid is crucial, as impurities can lead to side reactions like protodeboronation.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common choice.[5][6] Other effective catalysts include PdCl₂(dppf) or combinations of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand.
-
Base: An inorganic base is required to activate the boronic acid in the transmetalation step. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[5]
-
Solvent: A mixture of an organic solvent and water is typical. Common systems include dioxane/water, toluene/water, or dimethoxyethane (DME)/water.
Q3: What is a realistic yield to expect from this reaction?
Yields for Suzuki couplings involving heteroaryl halides can be highly variable and depend heavily on the optimization of reaction conditions. Published yields for similar 3-amino-6-arylpyridazine syntheses range from 23% to 65% without extensive optimization.[1] With careful troubleshooting and optimization of the catalyst, base, and solvent system, yields exceeding 70-80% are often achievable.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The underlying logic for troubleshooting is outlined in the workflow diagram below.
Caption: A general workflow for Suzuki coupling synthesis and troubleshooting.
Q4: My reaction has a very low yield or has failed completely. What are the most probable causes?
Answer: A low or zero yield in a Suzuki reaction typically points to a failure in one of the key components of the catalytic cycle.
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using Pd(PPh₃)₄, it can degrade upon storage, especially if exposed to air.
-
Solution: Use freshly purchased catalyst or a more stable pre-catalyst system like PdCl₂(dppf) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, RuPhos).[7]
-
-
Incorrect Base or Stoichiometry: The base is crucial for the transmetalation step. If it's too weak, insoluble, or used in insufficient quantity, the reaction will not proceed.
-
Solution: Ensure at least 2-3 equivalents of the base are used. For a sluggish reaction with K₂CO₃, switching to a more soluble and basic one like Cs₂CO₃ can significantly improve the rate.
-
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promotes the unwanted homocoupling of the boronic acid.
-
Solution: Thoroughly degas your solvent (e.g., by bubbling argon or nitrogen through it for 15-30 minutes) before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Poor Reagent Quality: Impurities in the 3-amino-6-chloropyridazine or, more commonly, the 4-fluorophenylboronic acid can inhibit the catalyst. Boronic acids can dehydrate to form boroxines, which are less reactive.
-
Solution: Use high-purity reagents. If the quality of the boronic acid is suspect, you can try dissolving it in a solvent like ether and washing with brine to remove inorganic impurities, then drying and using it immediately.
-
Q5: I'm observing a significant amount of 4,4'-difluorobiphenyl as a side product. How can I minimize this homocoupling?
Answer: The formation of 4,4'-difluorobiphenyl arises from the homocoupling of 4-fluorophenylboronic acid. This is a common side reaction in Suzuki couplings.
-
Causality: This side reaction is primarily promoted by the presence of oxygen and can be exacerbated at higher temperatures or with certain palladium catalysts. It occurs when two boronic acid molecules couple instead of the desired cross-coupling.
-
Mitigation Strategies:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction flask is purged of air and maintained under nitrogen or argon.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 3-amino-6-chloropyridazine relative to the boronic acid. This ensures the boronic acid is consumed preferentially in the cross-coupling pathway.
-
Temperature Control: While heating is necessary, excessive temperatures can increase the rate of homocoupling. Find the minimum temperature required for a reasonable reaction rate (typically 80-100 °C).
-
Q6: My starting halide is being consumed, but my main side product is 3-aminopyridazine (dehalogenation). Why is this happening?
Answer: The replacement of the chlorine atom with a hydrogen atom is known as hydrodehalogenation.
-
Causality: This side reaction can be promoted by several factors. It can occur if there are sources of hydride in the reaction or through a competing pathway within the catalytic cycle, sometimes facilitated by impurities (e.g., water or alcohols) reacting with the boronic acid or base.
-
Mitigation Strategies:
-
Use Anhydrous Solvents: While many Suzuki protocols use aqueous bases, starting with high-purity, dry organic solvents can minimize this side reaction.
-
Screen Ligands: The choice of phosphine ligand can influence the rate of hydrodehalogenation. If using a two-component catalyst system (e.g., Pd(OAc)₂ + ligand), switching to a different ligand (e.g., from PPh₃ to a more electron-rich Buchwald-type ligand) may suppress this pathway.
-
Check Base Purity: Low-quality bases can sometimes contain impurities that promote this side reaction.
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Further optimization may be required based on your specific lab conditions and reagent batches.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
-
Solvent and Catalyst Addition:
-
Add a degassed 4:1 mixture of dioxane and water (approximately 0.1 M concentration relative to the limiting reagent).
-
With a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically a brown solid. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50-60% EtOAc) to isolate the pure product.
-
Data Presentation & Key Parameters
The choice of catalyst, base, and solvent is critical. The following table summarizes common variables and their expected impact on the reaction outcome.
| Parameter | Options | Rationale & Expected Outcome |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄: Standard, but can be air-sensitive. PdCl₂(dppf): More robust and often more effective for heteroaryl chlorides. Pd(OAc)₂: Requires an external ligand; allows for screening. |
| Ligand (if needed) | PPh₃, SPhos, XPhos | PPh₃: Standard, cost-effective. SPhos/XPhos: Bulky, electron-rich ligands that promote oxidative addition and reductive elimination, often leading to higher yields with challenging substrates. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃: Common, effective choice. Cs₂CO₃: More basic and soluble; can accelerate slow reactions but is more expensive. K₃PO₄: A strong base that can be effective when others fail. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | The aqueous phase is crucial for dissolving the base. Dioxane and DME are good coordinating solvents for palladium. Toluene allows for higher reaction temperatures if needed. |
| Temperature | 80 - 110 °C | Higher temperatures increase the reaction rate but may also increase side product formation (homocoupling, decomposition). Optimization is key. |
Reaction Mechanism Visualization
A simplified view of the Suzuki-Miyaura catalytic cycle is essential for understanding the role of each component.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Crocetti, L., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Available at: [Link]
-
Rahman, M. M., et al. (2016). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2021). Synthesis of pyridazines. Available at: [Link]
-
Gouda, M. A., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
Fernandes, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. Available at: [Link]
-
Singh, U. P., et al. (2016). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]
-
PubChem. 6-Amino-3-chloropyridazine. Available at: [Link]
-
Fernandes, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. PubMed. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
Hoffman Fine Chemicals. 6-(4-Chlorophenyl)pyridazin-3-amine. Available at: [Link]
Sources
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- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Addressing poor cell permeability of 6-(4-Fluorophenyl)pyridazin-3-amine derivatives
Introduction
Welcome to the technical support guide for researchers working with 6-(4-Fluorophenyl)pyridazin-3-amine derivatives. This class of compounds holds significant promise in medicinal chemistry, with the pyridazine scaffold being recognized as a "privileged structure" in drug discovery.[1] However, a common and critical challenge in optimizing these molecules is their characteristically poor cell permeability, which can hinder the translation of potent in-vitro activity into therapeutic efficacy.
This guide is structured to provide a comprehensive resource for understanding, troubleshooting, and overcoming permeability issues. We will delve into the underlying physicochemical principles, provide detailed troubleshooting for common permeability assays, and present actionable chemical strategies to enhance the bioavailability of your compounds.
Part 1: FAQs - Understanding the Permeability Problem
This section addresses the fundamental reasons why 6-(4-Fluorophenyl)pyridazin-3-amine derivatives may exhibit poor cell permeability.
Q1: What are the key physicochemical properties of the 6-(4-fluorophenyl)pyridazin-3-amine core that likely contribute to poor permeability?
A1: The core structure possesses several features that can collectively limit its ability to passively diffuse across the lipid bilayer of a cell membrane:
-
High Polarity and Hydrogen Bonding Capacity: The pyridazine ring, with its two adjacent nitrogen atoms, has a high dipole moment.[2] The 3-amino group is a strong hydrogen bond donor (HBD), and the pyridazine nitrogens are hydrogen bond acceptors (HBA). A high number of HBDs and HBAs increases the energy required to shed the "solvation shell" of water molecules before entering the lipophilic cell membrane.
-
Potential for High Crystal Packing Energy: The planar nature of the pyridazine ring promotes efficient π–π stacking interactions.[3] While this is advantageous for target binding, it can lead to high crystal lattice energy, resulting in poor aqueous solubility—a prerequisite for permeability.
-
Basicity (pKa): The 3-amino group and pyridazine nitrogens confer basicity to the molecule. At physiological pH (approx. 7.4), a significant portion of the molecules may be protonated (cationic). Charged species are polar and generally exhibit very low passive diffusion across the non-polar cell membrane.
Q2: My derivative has a calculated logP (cLogP) in the optimal range (1-3), but still shows low permeability. Why?
A2: This is a common and important observation. While LogP is a useful measure of lipophilicity, it doesn't capture the full picture of membrane permeability. Several factors can cause this discrepancy:
-
Polar Surface Area (PSA): PSA is a better predictor of permeability than LogP for compounds with many heteroatoms. The pyridazine and amine groups contribute significantly to PSA. Molecules with a PSA greater than 140 Ų often have permeability issues.
-
Intramolecular Hydrogen Bonding (IMHB): If your derivative has substituents that can form an intramolecular hydrogen bond with the 3-amino group or a pyridazine nitrogen, it can "mask" the polar groups.[4][5][6] This locks the molecule in a more lipophilic conformation, reducing the energetic penalty of desolvation and improving permeability.[6] If your molecule is rigid and cannot form IMHB, its "dynamic" polarity remains high.
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[7] These proteins act as cellular pumps, actively removing the compound from the cell, which manifests as low net permeability even if passive influx is reasonable.[7] This is particularly relevant for heterocyclic compounds.[8]
Q3: What is P-glycoprotein (P-gp) and how do I know if it's affecting my compound?
A3: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a critical efflux transporter expressed in tissues like the intestine, liver, kidney, and the blood-brain barrier.[7] It actively pumps a wide range of structurally diverse substrates out of cells, limiting their absorption and bioavailability.[7][9]
To determine if your compound is a P-gp substrate, you must perform a bi-directional Caco-2 assay.[10] This involves measuring the apparent permeability coefficient (Papp) in both directions: from the apical (A) to basolateral (B) side and from B to A.
-
An Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).
-
An ER > 2 is a strong indicator that your compound is subject to active efflux.[10]
-
To confirm P-gp's specific involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[10] A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a P-gp substrate.
Part 2: Troubleshooting Guide for Permeability Assays
If your experimental results are inconsistent or show unexpectedly low permeability, consider these common issues.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Papp values in PAMPA | 1. Poor Aqueous Solubility: Compound crashes out of the donor buffer. | 1a. Check Solubility: Visually inspect donor wells for precipitation. Determine the thermodynamic solubility of your compound in the assay buffer. 1b. Use Co-solvents: If solubility is low, consider using up to 5% DMSO in your buffer, but be aware this can affect some artificial membranes.[11] 1c. pH Adjustment: Modify the donor buffer pH to favor the neutral species of your compound, which is more likely to permeate. |
| 2. Incorrect Membrane Composition: The artificial membrane doesn't accurately reflect the target biological barrier. | 2. Vary Lipid Composition: The standard PAMPA uses a simple lipid like lecithin or hexadecane.[12] For more complex barriers, use tailored lipid mixtures (e.g., Bio-mimetic PAMPA with PC, PE, PS, PI, and cholesterol).[12] | |
| Low Papp values in Caco-2 Assay | 1. Active Efflux: Compound is a substrate for P-gp or other transporters (BCRP, MRPs). | 1a. Calculate Efflux Ratio: Ensure you are running a bi-directional assay to calculate the ER.[10] 1b. Use Inhibitors: Co-incubate with specific efflux pump inhibitors (e.g., verapamil for P-gp) to see if Papp(A-B) increases and the ER decreases.[10] |
| 2. Poor Monolayer Integrity: Leaky Caco-2 monolayers allow paracellular flux, giving misleading results. | 2a. Measure TEER: Check the Transepithelial Electrical Resistance (TEER) before and after the assay. A significant drop indicates compromised integrity.[13] 2b. Use Paracellular Markers: Include a low-permeability marker like Lucifer Yellow in your assay. High transport of the marker confirms a leaky monolayer.[11] | |
| High Variability / Poor Recovery | 1. Non-Specific Binding: "Sticky" compounds adsorb to plastic walls of the assay plates. | 1a. Calculate Mass Balance/Recovery: Quantify the compound concentration in both donor and acceptor wells, as well as a cell lysate, at the end of the experiment. Recovery should be >70%.[14] 1b. Add Protein: For Caco-2 assays, adding a low concentration of Bovine Serum Albumin (BSA, e.g., 0.25%) to the basolateral (acceptor) buffer can reduce non-specific binding and better mimic physiological conditions.[15] 1c. Use Low-Binding Plates: Test different manufacturer plates to find one with lower adsorption for your compound class. |
| 2. Metabolism by Caco-2 cells: The compound is being metabolized during the assay. | 2. Analyze for Metabolites: Use LC-MS/MS to analyze the acceptor compartment and cell lysates for expected metabolites. Caco-2 cells have some metabolic activity (e.g., CYP3A4). |
Part 3: Strategies for Improving Cell Permeability
Once you have reliable data and have identified the cause of poor permeability, you can employ rational medicinal chemistry strategies to improve your compound's properties.
Strategy 1: Reduce Hydrogen Bonding Potential
The primary goal is to minimize the energy required for the compound to leave the aqueous phase and enter the lipid membrane.
-
N-Methylation: Methylating the 3-amino group (if tolerated by the target) replaces a strong hydrogen bond donor with a non-donor group. This can significantly reduce polarity and improve permeability.
-
Bioisosteric Replacement: Replace the amine with a less polar group that maintains the desired biological activity.
-
Induce Intramolecular Hydrogen Bonding (IMHB): This is a powerful "chameleon" strategy where the molecule masks its own polarity.[16]
-
Introduce a substituent at the 4-position of the pyridazine ring or on the phenyl ring that can act as a hydrogen bond acceptor (e.g., a methoxy group, a nitrogen within another ring).
-
This encourages the formation of a stable, low-energy conformation where the polar amine is shielded, presenting a more lipophilic face to the membrane.[6] Studies have shown that forming an IMHB can dramatically increase lipophilicity and cell permeability.[4][5]
-
Strategy 2: Modulate Lipophilicity and pKa
Fine-tuning these parameters is a delicate balance.
-
Increase Lipophilicity: Add small, lipophilic groups (e.g., methyl, ethyl, cyclopropyl) to positions on the phenyl ring or pyridazine core that are not critical for target binding. A substitution on the phenyl ring can also disrupt planarity, which may decrease crystal packing and improve solubility.[17]
-
Reduce Basicity (pKa): A lower pKa means less of the compound is ionized at physiological pH.
-
Introduce electron-withdrawing groups (e.g., fluorine, chlorine) on the pyridazine ring. The existing 4-fluorophenyl group already helps in this regard.
-
Replacing the pyridazine with a less basic heterocycle, if possible, is another option.
-
Strategy 3: Mitigate P-gp Efflux
If your compound is a P-gp substrate, structural modifications are necessary to disrupt its recognition by the transporter.
-
Reduce H-Bond Donors: P-gp recognition is often linked to hydrogen bonding capacity.[18] N-methylation or other strategies from Strategy 1 can help.
-
Add Bulky Groups: Strategic placement of bulky groups can sterically hinder the compound from fitting into the P-gp binding pocket.
-
Increase Rigidity: Introducing conformational constraints (e.g., through cyclization) can lock the molecule in a shape that is not recognized by P-gp.
-
Prodrug Approach: Temporarily mask the functional groups responsible for P-gp recognition with a promoiety that is cleaved inside the cell to release the active drug.[19]
Visualizing the Approach
Part 4: Key Experimental Protocols
These are standardized protocols. Always include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol, Lucifer Yellow) controls for assay validation.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion and is useful for a high-throughput initial screen.[20]
-
Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 10% lecithin in dodecane) in an organic solvent.[12]
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well hydrophobic PVDF filter donor plate. Allow the solvent to evaporate completely (approx. 20 min).[11]
-
Prepare Solutions:
-
Acceptor Solution: Fill a 96-well acceptor plate with 300 µL/well of buffer (e.g., PBS, pH 7.4).
-
Donor Solution: Prepare test compounds in the same buffer at a known concentration (e.g., 10 µM), noting any co-solvents like DMSO.
-
-
Assemble Sandwich: Add 150-200 µL of the donor solution to the coated donor plate.[11] Carefully place the donor plate onto the acceptor plate, ensuring the filter membrane contacts the acceptor solution.
-
Incubate: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[11][21]
-
Analyze: After incubation, separate the plates. Determine the compound concentration in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
Calculate Papp: Use the following formula to calculate the apparent permeability coefficient (Papp or Pe).
Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * Area * Time)
Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds. Generally, compounds with a Papp < 1.5 x 10⁻⁶ cm/s are classified as having low permeability.[20]
Protocol 2: Bi-Directional Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium, complete with active transporters.[10][14] It is the gold standard for predicting in-vivo drug absorption.[22]
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in multi-well plates (e.g., 24-well Transwells). Culture for 21-25 days to allow differentiation into a confluent, polarized monolayer.[10]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Only use inserts with high TEER values (e.g., >300 Ω·cm²).
-
Prepare Solutions:
-
Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a non-toxic concentration.
-
For efflux determination, prepare a parallel set of experiments where a P-gp inhibitor (e.g., 100 µM Verapamil) is added to the transport buffer.
-
-
Permeability Measurement (A -> B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the compound solution to the apical (A, donor) side and fresh buffer to the basolateral (B, acceptor) side.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 60-120 minutes).
-
Take samples from the acceptor compartment at various time points and from the donor compartment at the end of the assay.
-
-
Permeability Measurement (B -> A):
-
In a separate set of inserts, perform the reverse experiment: add the compound solution to the basolateral (B, donor) side and fresh buffer to the apical (A, acceptor) side.
-
-
Analyze and Calculate:
-
Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate the Papp for both A->B and B->A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).
-
References
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | Request PDF. ResearchGate. Available at: [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]
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Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds. Dalton Transactions (RSC Publishing). Available at: [Link]
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PAMPA Permeability Assay. Technology Networks. Available at: [Link]
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Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. Available at: [Link]
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Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. SpringerLink. Available at: [Link]
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6-Methoxypyridazin-3-amine. PubChem. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
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6-Phenylpyridin-3-amine. PubChem. Available at: [Link]
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Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. Available at: [Link]
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Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Request PDF. ResearchGate. Available at: [Link]
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Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]
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Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]
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P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]
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Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]
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Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available at: [Link]
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Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. NIH. Available at: [Link]
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Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. Available at: [Link]
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Hydrogen-Bond Accepting Properties of New Heteroaromatic Ring Chemical Motifs: A Theoretical Study. ACS Publications. Available at: [Link]
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Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PMC - NIH. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]
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Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
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How hydrogen bonds impact P-glycoprotein transport and permeability. ResearchGate. Available at: [Link]
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A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect. Available at: [Link]
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Technical Support Center: Mitigating Off-Target Cytotoxicity of Novel Pyridazine Compounds
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for researchers working with novel pyridazine derivatives, such as 6-(4-Fluorophenyl)pyridazin-3-amine. This guide is designed to provide troubleshooting strategies and answers to frequently asked questions regarding the management of unintended cytotoxicity in normal (non-cancerous) cell lines during your in vitro studies. As you navigate the complexities of drug discovery, ensuring the selectivity of your lead compounds is paramount. This resource will equip you with the foundational knowledge and practical methodologies to diagnose and mitigate off-target cytotoxic effects.
Section 1: Understanding the Challenge: The "Why" Behind Off-Target Cytotoxicity
Before delving into troubleshooting, it is crucial to understand the potential reasons for observing cytotoxicity in your normal cell lines when treating them with a novel compound like 6-(4-Fluorophenyl)pyridazin-3-amine.
FAQ 1: Why is my pyridazine compound showing toxicity in normal cells?
Observed cytotoxicity in normal cells can stem from several factors:
-
On-Target, Off-Tissue Toxicity: The molecular target of your compound (e.g., a specific kinase or enzyme) may be present and essential for the survival of normal cells, not just the cancer cells you are targeting.
-
Off-Target Toxicity: The compound may be interacting with unintended molecular targets in normal cells, leading to cell death. This is a common challenge in drug development.
-
Metabolic Activation: Normal cells might metabolize the compound into a more toxic byproduct.
-
General Cellular Stress: The compound could be inducing general cellular stress pathways, such as oxidative stress or endoplasmic reticulum (ER) stress, that are not specific to cancer cells.[1]
-
Physicochemical Properties: Poor solubility of the compound can lead to the formation of aggregates that are toxic to cells.[2]
Section 2: Troubleshooting Guide: A Step-by-Step Approach to Reducing Cytotoxicity
This section provides a systematic approach to identifying the cause of and mitigating the cytotoxicity of your compound in normal cells.
Step 1: Confirm and Characterize the Cytotoxicity
Your first step is to ensure the observed cytotoxicity is real and to characterize its nature.
Q1: How can I be sure the observed cytotoxicity is a true effect of my compound?
-
Dose-Response Analysis: Perform a comprehensive dose-response curve in both your cancer cell line(s) and the relevant normal cell line(s). This will determine the IC50 (half-maximal inhibitory concentration) for each and establish a therapeutic window.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve your compound, e.g., DMSO) at the highest concentration used in your experiment to rule out solvent-induced toxicity.
-
Positive Control: Use a well-characterized cytotoxic agent as a positive control to ensure your assay is performing as expected.
-
Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
Q2: How can I determine the mechanism of cell death in normal cells?
Understanding how the normal cells are dying can provide clues to the underlying mechanism.
-
Apoptosis vs. Necrosis Assays: Utilize assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).
-
Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspases 3 and 7.
-
Mitochondrial Membrane Potential Assays: Use dyes like TMRE or JC-1 to assess mitochondrial health, as mitochondrial dysfunction is a hallmark of apoptosis.
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Seeding: Seed your normal and cancer cell lines in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment: Treat the cells with your pyridazine compound at various concentrations (including a vehicle control) for the desired time point (e.g., 24 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Step 2: Investigate the Mechanism of Off-Target Toxicity
Once you have confirmed and characterized the cytotoxicity, the next step is to investigate why it is happening.
Q3: How can I determine if my compound is hitting off-targets in normal cells?
-
Target Profiling/Panel Screening: If you have a primary target in mind, screen your compound against a panel of related targets (e.g., a kinase panel). This can reveal unintended interactions.
-
Computational Modeling: In silico docking studies can predict potential off-target binding partners based on the structure of your compound.
-
Competitive Binding Assays: If you identify a potential off-target, you can perform competitive binding assays to confirm the interaction.
Q4: Could the cytotoxicity be related to the chemical structure of the pyridazine core?
Yes, the pyridazine scaffold and its substituents play a crucial role in its biological activity and toxicity.[3][4][5]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of your lead compound with modifications at different positions of the pyridazine ring and the fluorophenyl group. This can help identify the structural motifs responsible for the cytotoxicity in normal cells.[6][7] For example, altering substituents may modulate the compound's interaction with off-targets or affect its metabolic profile.[3]
Step 3: Implement Strategies to Reduce Cytotoxicity
Based on your findings from the previous steps, you can now implement strategies to mitigate the off-target effects.
Q5: How can I modify my compound to be less toxic to normal cells?
-
Prodrug Approach: Design a prodrug version of your compound that is inactive and becomes activated only in the tumor microenvironment.[8] This can be achieved by attaching a promoiety that is cleaved by enzymes that are overexpressed in cancer cells.
Caption: Targeted drug delivery system.
Q6: Can I use other agents to protect the normal cells?
-
Combination Therapy: In some cases, it may be possible to co-administer a "cytoprotective" agent that selectively protects normal cells from the toxicity of your compound without compromising its anti-cancer activity. [9][10][11]The choice of a protective agent depends on the mechanism of toxicity. For example, if your compound induces oxidative stress, an antioxidant could potentially be protective.
Section 3: Data Interpretation and Next Steps
Table 1: Example Data for Evaluating Therapeutic Window
| Compound | Cancer Cell Line (IC50 in µM) | Normal Cell Line (IC50 in µM) | Selectivity Index (Normal IC50 / Cancer IC50) |
| Parent Compound | 1.2 | 3.5 | 2.9 |
| Analog A | 2.5 | 50.8 | 20.3 |
| Analog B | 0.8 | 1.1 | 1.4 |
| Prodrug Version | 1.5 | >100 | >66.7 |
Interpretation:
-
Analog A shows a significant improvement in the selectivity index, suggesting that the structural modification reduced toxicity in normal cells more than it reduced potency in cancer cells.
-
Analog B is more potent but has lost selectivity, indicating the modification was detrimental.
-
The Prodrug Version demonstrates a dramatic increase in selectivity, making it a promising candidate for further development.
Conclusion
Reducing the cytotoxicity of a promising lead compound in normal cells is a critical step in the drug development process. By systematically characterizing the nature of the toxicity, investigating the underlying mechanisms, and implementing rational strategies such as structural modification, prodrug design, or targeted delivery, you can significantly improve the therapeutic potential of your pyridazine-based compounds.
References
-
Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a P - Unich. (2021, February 25). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Potential Clinical Application of Strategies to Avert or Overcome Drug Resistance. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonodynamic therapy. Retrieved from [Link]
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American Chemical Society. (2026, January 6). Glutathione-Responsive Polymeric Nanosystem for the Codelivery of Iron and Doxorubicin to Promote Synergistic Ferroptosis and Ch. Retrieved from [Link]
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Scholars Research Library. (n.d.). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeted Delivery Methods for Anticancer Drugs. Retrieved from [Link]
-
Cytotoxicity of Amino‐BODIPY Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H). (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 11). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Retrieved from [Link]
-
Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. (2025, August 22). Retrieved from [Link]
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Oncotarget. (2023, January 12). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Retrieved from [Link]
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Mechanisms of Drug Release in Nanotherapeutic Delivery Systems | Chemical Reviews. (n.d.). Retrieved from [Link]
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PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]
-
ResearchGate. (2025, August 6). N -Phenyl-4-pyrazolo[1,5- b ]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy. Retrieved from [Link]
-
MDPI. (n.d.). Prodrugs for Amines. Retrieved from [Link]
-
MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Retrieved from [Link]
-
ChemBK. (2024, April 9). pyridazin-3-amine hydrochloride. Retrieved from [https://www.chembk.com/en/chem/pyridazin-3-amine hydrochloride]([Link] hydrochloride)
-
PubMed. (n.d.). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Retrieved from [Link]
-
PubMed Central. (2025, April 16). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6-(4-Fluorophenyl)pyridazin-3-amine as a Novel Kinase Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. This guide provides an in-depth, technical framework for validating the mechanism of action (MoA) of a novel small molecule, using the hypothetical compound 6-(4-Fluorophenyl)pyridazin-3-amine as a case study. We will operate under the assumption that preliminary screening has identified this compound as a potential inhibitor of a specific protein kinase, a common target for pyridazine-containing molecules.
This document is not a rigid template but a dynamic guide designed to be adapted to the specific kinase target and cellular context. Our focus will be on establishing a self-validating system of experiments that builds a robust and defensible MoA dossier.
Foundational Principles: Beyond the IC50
Validating a small molecule's MoA is more than determining its half-maximal inhibitory concentration (IC50). It's about building a chain of evidence that unequivocally links the compound's binding to a specific target with a measurable biological outcome. A validated tool compound should be potent, selective, and have a proven mechanism of action.[1] This requires a multi-faceted approach, moving from initial biochemical confirmation to complex cellular and even in vivo models.
Our validation strategy for 6-(4-Fluorophenyl)pyridazin-3-amine will be built on three pillars:
-
Direct Target Engagement: Does the compound physically interact with the intended kinase?
-
Functional Inhibition: Does this interaction lead to a decrease in the kinase's enzymatic activity?
-
Cellular Pathway Modulation: Does the inhibition of the kinase translate to the expected downstream effects in a cellular environment?
The Competitive Landscape: Selecting the Right Comparators
To provide meaningful context for the performance of 6-(4-Fluorophenyl)pyridazin-3-amine, it is crucial to benchmark it against established inhibitors of the same kinase. For our hypothetical kinase target, let's consider two well-characterized inhibitors:
-
Compound A: A highly potent and selective, ATP-competitive inhibitor.
-
Compound B: An allosteric inhibitor with a different binding modality.
These comparators will allow us to not only gauge the relative potency of our novel compound but also to potentially uncover unique mechanistic features.
A Phased Approach to MoA Validation
We will employ a tiered experimental approach, starting with fundamental biochemical assays and progressively moving to more physiologically relevant cellular systems.
Phase 1: Biochemical Characterization - The "In-Vitro" Reality Check
The initial step is to confirm direct binding and inhibition of the purified kinase.[2]
Experimental Workflow: Biochemical Validation
Sources
Navigating Neuroinflammation: A Comparative Guide to the In Vivo Potential of 6-(4-Fluorophenyl)pyridazin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative and inflammatory diseases, the pursuit of novel small molecules that can effectively modulate pathological pathways is a paramount objective. Among the myriad of heterocyclic scaffolds, pyridazine derivatives have emerged as a promising class of compounds with diverse biological activities. This guide focuses on the therapeutic potential of 6-(4-Fluorophenyl)pyridazin-3-amine derivatives, a specific chemical class poised for investigation in inflammatory and neuroinflammatory conditions. While direct in vivo efficacy data for this exact scaffold is emerging, this guide provides a comprehensive comparative analysis based on closely related analogs and the broader class of 3-aminopyridazines. By examining the structure-activity relationships, mechanistic insights, and preclinical data of these related compounds, we can project the potential efficacy and guide the experimental design for the evaluation of 6-(4-Fluorophenyl)pyridazin-3-amine derivatives in relevant animal models.
The Rationale: Targeting Neuroinflammation with Pyridazine Scaffolds
Neuroinflammation, characterized by the activation of glial cells and the overproduction of pro-inflammatory mediators, is a common pathological hallmark of many neurodegenerative diseases.[1] The suppression of this excessive inflammatory response presents a viable therapeutic strategy. Pyridazine and pyridazinone derivatives have garnered significant attention for their anti-inflammatory properties, with some exhibiting inhibitory effects on key inflammatory enzymes like cyclooxygenase-2 (COX-2) and modulating inflammatory signaling pathways.[2][3] The 3-aminopyridazine core, in particular, has been identified as a key pharmacophore for antineuroinflammatory activity.
A notable example is a novel 3-amino-6-phenyl-pyridazine derivative that has demonstrated the ability to selectively block the production of interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) by activated glia.[1] This selectivity is crucial, as it avoids the inhibition of potentially beneficial glial functions. The introduction of a fluorine atom at the para-position of the phenyl ring, as in the 6-(4-Fluorophenyl)pyridazin-3-amine scaffold, is a common medicinal chemistry strategy to enhance metabolic stability and target engagement. This structural modification suggests that these derivatives could exhibit improved pharmacokinetic profiles and potent antineuroinflammatory effects.
Comparative In Vitro Efficacy of Pyridazine Derivatives
To contextualize the potential of 6-(4-Fluorophenyl)pyridazin-3-amine derivatives, it is instructive to compare the in vitro performance of related compounds in relevant assays. The following table summarizes key data from studies on pyridazinone and pyrrolo[3,4-d]pyridazinone derivatives in models of inflammation and neuroinflammation.
| Compound Class | Assay System | Key Findings | Reference |
| Pyrrolo[3,4-d]pyridazinone Derivatives | LPS-stimulated PC12 neuronal cells | - Significantly decreased intracellular ROS levels. - Reduced DNA damage. - Improved neurite length and outgrowth. - Increased cell viability and mitochondrial activity. | [4] |
| Pyridazin-3-one Derivatives | Isolated rat thoracic aorta | - Potent vasorelaxant activity (EC50 in the low micromolar to nanomolar range). - Increased eNOS mRNA expression and nitric oxide production. | [5][6] |
| 3-Amino-6-phenyl-pyridazine Derivative | Activated glial cells | - Selective inhibition of IL-1β, iNOS, and NO production. | [1] |
Projected In Vivo Efficacy and Experimental Design
Based on the promising in vitro data of structurally similar compounds, we can extrapolate a potential in vivo efficacy profile for 6-(4-Fluorophenyl)pyridazin-3-amine derivatives and outline a robust experimental plan for their evaluation in animal models of neuroinflammation.
Animal Model Selection: Lipopolysaccharide (LPS)-Induced Neuroinflammation
A well-established and reproducible animal model for studying acute neuroinflammation is the systemic or intracerebral administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This model recapitulates key aspects of neuroinflammation, including microglial and astrocyte activation, and the production of pro-inflammatory cytokines.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo antineuroinflammatory efficacy of a novel 6-(4-Fluorophenyl)pyridazin-3-amine derivative.
Caption: Workflow for in vivo efficacy testing of antineuroinflammatory compounds.
Step-by-Step Experimental Protocol
1. Animal Model Induction:
- Adult C57BL/6 mice (8-10 weeks old) are used.
- A single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) is administered to induce systemic inflammation and subsequent neuroinflammation. Control animals receive a saline injection.
2. Compound Administration:
- The 6-(4-Fluorophenyl)pyridazin-3-amine derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- The compound is administered orally (p.o.) or via i.p. injection at various doses (e.g., 10, 30, 100 mg/kg) at a specified time point relative to LPS administration (e.g., 1 hour before or after). A vehicle control group is included.
3. Behavioral Assessments:
- At 24 hours post-LPS injection, behavioral tests such as the open field test (to assess general locomotor activity and anxiety-like behavior) and the Y-maze test (to evaluate short-term spatial memory) are performed.
4. Tissue Collection and Processing:
- Following behavioral testing, animals are euthanized, and brains are collected.
- One hemisphere is snap-frozen for biochemical analysis, while the other is fixed in 4% paraformaldehyde for histological analysis.
5. Biochemical Analysis:
- The frozen brain tissue is homogenized.
- Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using enzyme-linked immunosorbent assay (ELISA).
- Expression of iNOS and COX-2 is determined by Western blotting.
6. Histological Analysis:
- Fixed brain tissue is sectioned.
- Immunohistochemistry is performed using antibodies against Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess glial activation.
Mechanistic Insights: Potential Signaling Pathways
The antineuroinflammatory effects of 3-aminopyridazine derivatives are likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade. A plausible mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene expression.
Caption: Proposed inhibitory action on the NF-κB signaling pathway.
Conclusion and Future Directions
While direct in vivo efficacy data for 6-(4-Fluorophenyl)pyridazin-3-amine derivatives are yet to be extensively published, the compelling preclinical evidence from closely related analogs strongly supports their potential as a new class of antineuroinflammatory agents. Their structural simplicity, synthetic accessibility, and the established anti-inflammatory profile of the pyridazine core make them attractive candidates for further investigation.
Future studies should focus on a systematic evaluation of a library of 6-(4-Fluorophenyl)pyridazin-3-amine derivatives in the described LPS-induced neuroinflammation model. This will enable the establishment of a clear structure-activity relationship and the identification of lead candidates with optimal potency and pharmacokinetic properties. Furthermore, testing these lead compounds in chronic models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's or Parkinson's disease, will be crucial to validate their therapeutic potential for long-term treatment. The insights provided in this guide offer a solid foundation for researchers to embark on the preclinical development of this promising class of compounds.
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El-Gazzar, A. R., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
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Nowak, M., et al. (2020). Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation. International Journal of Molecular Sciences. [Link]
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Wiatrak, B., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Pharmaceuticals. [Link]
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A Researcher's Guide to Validating Cellular Target Engagement of Novel Kinase Inhibitors: A Case Study with 6-(4-Fluorophenyl)pyridazin-3-amine
In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular environment is a cornerstone of a successful preclinical program. This guide provides a comprehensive, multi-faceted strategy for validating the cellular target engagement of novel small molecule inhibitors, using the hypothetical kinase inhibitor, 6-(4-Fluorophenyl)pyridazin-3-amine, as a case study. We will navigate the journey from broad, unbiased target identification to specific, quantitative confirmation of target binding and its functional consequences in living cells.
The pyridazine scaffold, present in our molecule of interest, is a well-established pharmacophore in numerous kinase inhibitors. This structural alert strongly suggests that 6-(4-Fluorophenyl)pyridazin-3-amine is likely to exert its biological effects through the inhibition of one or more protein kinases. Our challenge, therefore, is twofold: first, to identify which of the over 500 human kinases are the primary targets of this compound, and second, to rigorously validate this interaction in a physiologically relevant cellular context.
This guide will compare and contrast several state-of-the-art methodologies, providing not just the "how" but, more critically, the "why" behind each experimental choice. By integrating biophysical, biochemical, and cell-based functional assays, we will construct a self-validating web of evidence to confidently establish target engagement.
Part 1: Unbiased Target Identification using Chemical Proteomics
When the primary target of a novel compound is unknown, an unbiased approach is essential to survey the landscape of potential interactions. Chemical proteomics, particularly competitive affinity purification coupled with mass spectrometry (AP-MS), is a powerful tool for this purpose. The "kinobeads" technology is a prime example of this approach.[1][2]
The Rationale: Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support.[2] These beads can capture a significant portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free compound of interest (our 6-(4-Fluorophenyl)pyridazin-3-amine), we can observe which kinases are competed off the beads. This provides a profile of the compound's targets.[1][2]
Experimental Workflow: Kinobeads Competition Binding Assay
Caption: Workflow for Kinobeads Competition Binding Assay.
Data Interpretation
The output of this experiment is a list of kinases and their relative abundance in the presence of the test compound compared to a vehicle control (e.g., DMSO). A significant reduction in the amount of a specific kinase pulled down by the beads in the presence of 6-(4-Fluorophenyl)pyridazin-3-amine suggests that the compound is binding to that kinase and preventing its interaction with the kinobeads.
Table 1: Hypothetical Kinobeads Competition Binding Results
| Kinase Target | % Inhibition (1 µM Compound) | Apparent Kd (nM) |
| p38α (MAPK14) | 95% | 50 |
| JNK1 | 40% | 800 |
| ERK2 | 15% | >10,000 |
| CDK2 | 10% | >10,000 |
From this hypothetical data, p38α MAPK emerges as a high-affinity primary target.
Part 2: Orthogonal Validation of Target Binding in Cells
While kinobeads provide crucial initial leads, it's a lysate-based assay and may not fully reflect the complexities of a live-cell environment, such as membrane permeability and intracellular ATP concentrations.[3] Therefore, we must employ orthogonal methods to confirm target engagement in intact cells.
Method 1: Cellular Thermal Shift Assay (CETSA)
The Rationale: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[4] When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced aggregation and will remain in the soluble fraction at higher temperatures.[4][5] This allows for a direct assessment of target binding within the cell.[6][7]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T or a cancer cell line with active p38 signaling) and treat with various concentrations of 6-(4-Fluorophenyl)pyridazin-3-amine or DMSO for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[8]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by high-speed centrifugation.
-
Detection: Analyze the amount of the target protein (e.g., p38α) remaining in the soluble fraction by Western blot or other quantitative protein detection methods.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Data Interpretation: A successful CETSA experiment will show a rightward shift in the melting curve of p38α in the presence of 6-(4-Fluorophenyl)pyridazin-3-amine, indicating stabilization.
Table 2: Hypothetical CETSA Data for p38α
| Treatment | Melting Temperature (Tm) |
| DMSO | 52°C |
| 1 µM Compound | 58°C |
| 10 µM Compound | 62°C |
Method 2: NanoBRET™ Target Engagement Assay
The Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful, quantitative method to measure compound binding to a target protein in living cells.[9][10] It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[11][12] When a test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[13] This allows for the determination of intracellular affinity.[10]
Experimental Protocol: NanoBRET™
-
Cell Preparation: Transfect cells with a vector expressing the target protein (p38α) fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and add the NanoBRET™ tracer specific for p38α, followed by a serial dilution of 6-(4-Fluorophenyl)pyridazin-3-amine.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50, which reflects the intracellular affinity.
Caption: NanoBRET™ Target Engagement Assay Workflow.
Table 3: Comparison of Target Engagement Methodologies
| Method | Principle | Throughput | Cellular Context | Key Output |
| Kinobeads | Competitive Affinity Purification | Low-Medium | Lysate | Target Identity, Apparent Kd |
| CETSA | Ligand-induced Thermal Stabilization | Medium | Intact Cells | Target Engagement, Melting Temp. Shift |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | High | Live Cells | Target Occupancy, Intracellular IC50 |
Part 3: Assessing the Functional Consequences of Target Engagement
Confirming that a compound binds its target is crucial, but demonstrating that this binding event leads to a functional cellular outcome is the ultimate validation. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its downstream substrates.
Method: Western Blotting for Downstream Signaling
The Rationale: The p38 MAPK signaling pathway is a well-characterized cascade involved in cellular responses to stress and inflammation.[14] Activated p38α phosphorylates downstream targets, such as ATF2. By treating cells with a p38 activator (e.g., Anisomycin or UV radiation) and our inhibitor, we can use phospho-specific antibodies to monitor the phosphorylation status of ATF2. A reduction in phospho-ATF2 levels would provide strong functional evidence of p38α inhibition.[15][16]
Experimental Protocol: Phospho-protein Western Blot
-
Cell Treatment: Plate cells and starve them of serum to reduce basal signaling.
-
Inhibition: Pre-treat cells with various concentrations of 6-(4-Fluorophenyl)pyridazin-3-amine for 1-2 hours.
-
Stimulation: Stimulate the p38 pathway with an appropriate agonist (e.g., 25 µg/ml Anisomycin for 20-30 minutes).[15]
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-ATF2, total ATF2, phospho-p38, and total p38.[14][17]
Caption: Inhibition of the p38 MAPK Signaling Pathway.
Data Interpretation: A dose-dependent decrease in the ratio of phospho-ATF2 to total ATF2 in the presence of 6-(4-Fluorophenyl)pyridazin-3-amine would confirm functional target engagement and inhibition of the p38α kinase in cells.
Conclusion
Validating the target engagement of a novel compound like 6-(4-Fluorophenyl)pyridazin-3-amine requires a multi-pronged, evidence-based approach. By starting with an unbiased chemical proteomics screen to identify primary targets, we generate initial hypotheses. These hypotheses are then rigorously tested in intact and living cells using orthogonal biophysical methods like CETSA and NanoBRET™, which confirm direct binding in a physiological context. Finally, functional assays, such as monitoring the phosphorylation of downstream substrates, provide the ultimate proof that this binding event translates into the desired biological consequence. This integrated strategy ensures a high degree of confidence in the compound's mechanism of action, a critical step in its journey from a chemical entity to a potential therapeutic.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. [Link]
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MDPI. Prodrugs for Amines. [Link]
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Shi, Y., et al. (2003). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PMC. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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BMG LABTECH. Kinase assays. (2020). [Link]
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Duncan, J.S., et al. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022). [Link]
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ResearchGate. Activation of p38 MAPK by NaSal. (A) Western blot analyses of lysates... [Link]
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Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature. [Link]
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News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
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UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020). [Link]
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Utrecht University Repository. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. [Link]
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Zhang, J. H., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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National Center for Health Research. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Reaction Biology. NanoBRET Assay Services. [Link]
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Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). [Link]
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Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). [Link]
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ResearchGate. Characterization of binding, depletion and competition properties of... [Link]
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Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie. [Link]
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A Guide to Assessing the Reproducibility of Biological Data for Novel Pyridazine-Based Compounds: A Case Study Perspective on 6-(4-Fluorophenyl)pyridazin-3-amine
To our valued research community,
In the quest for novel therapeutics, the pyridazine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. Our internal development efforts have produced a novel derivative, 6-(4-Fluorophenyl)pyridazin-3-amine , a compound of significant interest. However, as of the date of this publication, comprehensive and reproducible biological data for this specific molecule is not yet available in the public domain.
This guide is therefore structured to address this current reality. It will serve as a forward-looking framework for researchers, scientists, and drug development professionals on how to approach the biological characterization and data reproducibility assessment for this compound and its analogs. We will leverage established knowledge of the broader pyridazine class to propose a logical, scientifically rigorous pathway for investigation. This document will outline the probable biological targets, detail the requisite experimental protocols to generate robust data, and provide a framework for comparing its performance against relevant alternatives.
Our commitment is to scientific integrity and transparency. As data for 6-(4-Fluorophenyl)pyridazin-3-amine becomes available, this guide will be updated to provide a direct and in-depth comparison. Until then, this document serves as a foundational methodology for the rigorous scientific exploration of this promising chemical space.
The Pyridazine Scaffold: A Hub of Kinase Inhibition
The pyridazine core is a recurring motif in a multitude of kinase inhibitors, targeting key enzymes implicated in oncology and inflammatory diseases. Extensive research has highlighted the potential of pyridazine derivatives to inhibit a range of kinases, including but not limited to:
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory responses, making its inhibitors potential therapeutics for autoimmune diseases.[1]
-
FMS-like Tyrosine Kinase 3 (FLT3): A critical driver in certain forms of acute myeloid leukemia (AML), with mutations leading to constitutive kinase activity.[2]
-
Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression, and their dysregulation is a hallmark of many cancers.[3]
Given the structural features of 6-(4-Fluorophenyl)pyridazin-3-amine, it is highly probable that its biological activity will be centered around kinase inhibition. The primary objective for any investigation would be to perform a broad kinase screen to identify its primary target(s) and off-target profile.
Establishing a Framework for Comparative Analysis
To objectively evaluate the performance of 6-(4-Fluorophenyl)pyridazin-3-amine, it is crucial to select appropriate comparator compounds. These should ideally be commercially available and possess well-characterized biological data. Based on structural similarity, the following compounds could serve as initial benchmarks:
-
4-Amino-6-(4-fluorophenyl)pyridazin-3-ol: A close structural analog with a hydroxyl group that may alter its kinase binding profile and physicochemical properties.[4]
-
6-(4-Methoxyphenyl)pyridazin-3-amine: This analog allows for the investigation of the electronic and steric effects of the phenyl substituent on biological activity.
A thorough comparative analysis would involve generating dose-response curves and determining the half-maximal inhibitory concentration (IC50) for the primary target(s) for all compounds in parallel.
Ensuring Data Reproducibility: A Multi-faceted Approach
Reproducibility is the cornerstone of credible scientific research. For small molecules, this extends beyond the biological assays to the integrity of the compound itself. A rigorous approach to ensuring data reproducibility should encompass:
-
Compound Identity and Purity: Verification of the chemical structure and purity of each batch of 6-(4-Fluorophenyl)pyridazin-3-amine and its comparators using methods such as NMR, mass spectrometry, and HPLC.
-
Standardized Assay Conditions: Meticulous control of all assay parameters, including reagent concentrations, incubation times, and temperature.
-
Multiple Independent Experiments: Performing each experiment a minimum of three independent times to ensure the consistency of the results.
-
Orthogonal Assays: Validating key findings using different experimental methodologies to confirm the biological effect.
Experimental Protocols for Biological Characterization
To elucidate the biological activity of 6-(4-Fluorophenyl)pyridazin-3-amine and its analogs, a tiered approach of in vitro assays is recommended.
Primary Target Identification: In Vitro Kinase Assays
The initial step should be to determine the kinase inhibitory profile of the compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 6-(4-Fluorophenyl)pyridazin-3-amine and comparator compounds in 100% DMSO.
-
Prepare a working solution of the target kinase (e.g., p38α, FLT3, Aurora A) in kinase assay buffer.
-
Prepare a solution of the appropriate substrate and ATP in kinase assay buffer.
-
-
Assay Execution:
-
Add the test compounds to the wells of a 384-well plate over a range of concentrations. Include a DMSO-only control.
-
Add the kinase solution to all wells.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the kinase reaction by adding a stop solution.
-
Add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular environment.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture an appropriate cell line that expresses the target kinase.
-
Treat the cells with 6-(4-Fluorophenyl)pyridazin-3-amine or a vehicle control (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and lyse them to release the proteins.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Protein Analysis:
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
Understanding the Mechanism: Signaling Pathway Analysis
Once a primary target is confirmed, it is essential to investigate the compound's effect on the downstream signaling pathway.
p38 MAPK Signaling Pathway
Caption: A simplified representation of the p38 MAPK signaling pathway.[5][6][7][8]
FLT3 Signaling Pathway
Caption: Key downstream pathways in FLT3 signaling.[9][10][11][12][13][14][15]
Conclusion and Future Directions
While definitive biological data for 6-(4-Fluorophenyl)pyridazin-3-amine is not yet in the public domain, the rich history of the pyridazine scaffold as a kinase inhibitor provides a clear and logical path for its characterization. The experimental framework outlined in this guide, from initial kinase screening to cellular target engagement and pathway analysis, provides a robust methodology for generating high-quality, reproducible data.
As a scientific community, our collective commitment to rigorous and transparent research is paramount. We encourage researchers investigating this and similar molecules to adopt these principles. We will continue to monitor the scientific literature and update this guide as new data emerges, with the ultimate goal of providing a comprehensive and comparative analysis of the biological activity of 6-(4-Fluorophenyl)pyridazin-3-amine.
References
(Please note: As no specific data for 6-(4-Fluorophenyl)pyridazin-3-amine was found, the references below pertain to the broader class of pyridazine derivatives, related kinase targets, and assay methodologies.)
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]
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Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Available at: [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]
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Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed. Available at: [Link]
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Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. PubMed Central. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]
-
FLT3 Signaling. Reactome Pathway Database. Available at: [Link]
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Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. ACS Publications. Available at: [Link]
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P38 Signaling Pathway. Creative Diagnostics. Available at: [Link]
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Aurora Kinase Inhibitors: Current Status and Outlook. PubMed Central. Available at: [Link]
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Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... ResearchGate. Available at: [Link]
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N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy. ResearchGate. Available at: [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ResearchGate. Available at: [Link]
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Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. PubMed Central. Available at: [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. Available at: [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Nature. Available at: [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. Available at: [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. MDPI. Available at: [Link]
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Schematic representation of the FLT3-ITD signaling pathways and... ResearchGate. Available at: [Link]
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Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. ACS Publications. Available at: [Link]
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Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. ACS Publications. Available at: [Link]
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Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI. Available at: [Link]
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]
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Aurora kinase inhibitors. PubMed. Available at: [Link]
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p38 mitogen-activated protein kinases. Wikipedia. Available at: [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]
-
Schematic representation of the FLT3 signaling cascade . Binding of... ResearchGate. Available at: [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available at: [Link]
-
An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. PubMed Central. Available at: [Link]
-
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. NIH. Available at: [Link]
-
6-(4-Methoxyphenyl)pyridazin-3-amine. Appalachia Community Cancer Network ACCN. Available at: [Link]
-
Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl. PubMed. Available at: [Link]
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